molecular formula C19H20N2O2S B12158575 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B12158575
M. Wt: 340.4 g/mol
InChI Key: KZDONOQFRMZNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzazepine ring (a seven-membered heterocycle with nitrogen) fused to a hydroxy group at the 2-position, connected via a sulfanyl (-S-) linkage to a propanamide backbone. The N-phenyl substituent adds aromatic bulk, influencing solubility and receptor interactions.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide

InChI

InChI=1S/C19H20N2O2S/c22-18(20-15-7-2-1-3-8-15)12-13-24-17-11-10-14-6-4-5-9-16(14)21-19(17)23/h1-9,17H,10-13H2,(H,20,22)(H,21,23)

InChI Key

KZDONOQFRMZNAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis Routes: The formation of the benzazepine ring can be achieved through various synthetic routes. One approach involves the transformation of an anthranilic acid derivative, followed by conversion of the ester to a nitrile group . Another method utilizes commercially available 3-phenylpropan-1-amine, which undergoes acylation with methyl chloroformate and subsequent cyclization using CF3SO3H to yield 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one .

Industrial Production: Industrial-scale production methods for this compound are not widely documented. research advancements continue to improve existing synthetic routes.

Chemical Reactions Analysis

Reactivity: 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.

Major Products: The major products formed from these reactions include derivatives of the benzazepine ring, which may exhibit diverse pharmacological properties.

Scientific Research Applications

Pharmacology: Benzazepines, including our compound, have shown promise in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure. Some benzazepines exhibit antibacterial activity and act as sodium channel blockers. Tolvaptan, a representative compound, is used to treat hyponatremia .

Mechanism of Action

The precise mechanism by which 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Compound Series 7a-q ():
These N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide replace the benzazepine ring with a 1,3,4-oxadiazole-piperidine system. Key differences include:

  • Heterocyclic Core : The oxadiazole-piperidine moiety may enhance metabolic stability compared to the benzazepine’s fused ring, which could improve bioavailability but reduce conformational flexibility .

Synthetic Propanamides with Oxadiazole/Thiazole Moieties (): Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide feature thiazole and oxadiazole rings instead of benzazepine. The benzazepine’s hydroxy group, however, introduces hydrogen-bonding capability absent in these analogues .

Analogues with Modified N-Aryl Substituents

N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Derivative ():
This compound replaces the N-phenyl group with a dihydrobenzodioxin ring. Key distinctions:

  • Solubility : The benzodioxin’s oxygen atoms may improve aqueous solubility compared to the hydrophobic phenyl group in the target compound.
  • Receptor Binding : The bulkier benzodioxin could sterically hinder interactions with flat binding sites, whereas the phenyl group in the target compound allows for π-π stacking with aromatic residues .

Sulfanyl-Containing Pharmaceuticals

Montelukast Derivatives (): Montelukast (a leukotriene antagonist) shares a sulfanyl linkage but incorporates a quinoline core and cyclopropane-carboxylic acid groups. The sulfanyl group in both compounds likely facilitates disulfide bond formation or thiol-mediated interactions. However, Montelukast’s extended hydrophobic structure targets lipid pathways, whereas the benzazepine-propanamide framework may favor central nervous system targets .

Pemaglitazar (): (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid uses a sulfanyl group to link aryl and trifluoromethylphenoxy moieties. Unlike the target compound, Pemaglitazar’s carboxylic acid group enhances polarity, making it more suitable for metabolic regulation (e.g., PPAR agonists) .

Research Implications

The benzazepine-propanamide scaffold offers a balance of flexibility and hydrogen-bonding capacity, distinguishing it from more rigid or polar analogues.

Biological Activity

The compound 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide is a notable member of the benzazepine family, characterized by its unique structural features that include a benzazepine moiety, a sulfanyl group, and a propanamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S, with a molecular weight of 384.5 g/mol. The structure is indicative of potential interactions with biological targets due to the presence of hydroxyl and sulfanyl groups, which may enhance its reactivity and binding affinity to various receptors.

Biological Activity

Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some key biological activities associated with related compounds:

Compound Biological Activity Mechanism
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropyl)amino]-N-(5-methyl-6-oxo-7H-benzo[d]benzazepin-7-yl)propanamideNeuroprotective effectsModulation of neuroreceptors
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideAntimicrobial propertiesInhibition of bacterial growth
(2S,3R)-N-[4-(hydroxyphenyl)propanoyl]-3-aminoacrylateInvolved in metabolic pathwaysInteraction with metabolic enzymes

The uniqueness of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide lies in its specific combination of functional groups that may confer distinct biological activities not present in other similar compounds.

The mechanism of action for this compound is likely multifaceted. The benzazepine core may interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity and potentially modulating mood and cognitive functions. The sulfanyl group could enhance the compound's reactivity and binding affinity to these targets.

Case Studies and Research Findings

Research has indicated that compounds within the benzazepine class have demonstrated significant cytotoxicity against cancer cell lines, particularly breast cancer cells (MCF-7). For instance:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized benzazepine derivatives against MCF-7 cells using the MTT assay. Results showed that certain derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen, suggesting potential as anticancer agents .
  • Antiproliferative Effects : Structural modifications in similar compounds have led to increased therapeutic efficacy against cancer cells while reducing side effects. This highlights the importance of optimizing chemical structures to enhance biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.